4-[(3-Methylcyclohexyl)amino]pentan-1-ol
Description
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
4-[(3-methylcyclohexyl)amino]pentan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-10-5-3-7-12(9-10)13-11(2)6-4-8-14/h10-14H,3-9H2,1-2H3 |
InChI Key |
GPKHSDYMWBGSQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)NC(C)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylcyclohexyl)amino]pentan-1-ol typically involves the reaction of 3-methylcyclohexylamine with pentanal under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods
In an industrial setting, the production of 4-[(3-Methylcyclohexyl)amino]pentan-1-ol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylcyclohexyl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-[(3-Methylcyclohexyl)amino]pentan-2-one.
Reduction: Formation of 4-[(3-Methylcyclohexyl)amino]pentane.
Substitution: Formation of halogenated derivatives such as 4-[(3-Methylcyclohexyl)amino]pentyl chloride.
Scientific Research Applications
4-[(3-Methylcyclohexyl)amino]pentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Methylcyclohexyl)amino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pentan-1-ol Derivatives with Heterocyclic Substituents
Compounds such as 5-(1-Trityl-1H-imidazol-4-yl)pentan-1-ol () share the pentan-1-ol backbone but differ in substituents. Key distinctions include:
- Substituent Type: The imidazole-trityl group in introduces aromaticity and bulkiness, which may reduce solubility compared to the cyclohexylamino group in the target compound.
- Mass Spectrometry: ESI-MS data for imidazole derivatives (e.g., m/z 397 for 11c ) differ significantly from the expected molecular ion of 4-[(3-Methylcyclohexyl)amino]pentan-1-ol (predicted m/z ~228 based on molecular formula C₁₂H₂₅NO).
- Biological Activity: Imidazole derivatives often target histamine or cytochrome P450 enzymes, whereas amino alcohols like the target compound may exhibit adrenergic or analgesic effects .
Cyclohexyl-Containing Phosphonofluoridates
lists 3-Methylcyclohexyl methylphosphonofluoridate and 4-Methylcyclohexyl methylphosphonofluoridate, which share the methylcyclohexyl moiety but differ in functional groups:
- Functional Group: The phosphonofluoridate group (P=O-F) in confers toxicity and reactivity as acetylcholinesterase inhibitors, unlike the non-toxic amino alcohol group in the target compound.
- Stereochemical Effects : The 3-methyl vs. 4-methyl substitution on the cyclohexyl ring alters steric interactions. For example, 3-methylcyclohexyl derivatives may exhibit axial-equatorial isomerism, influencing binding affinity .
Bicyclic Alcohols
3-Methylbicyclo[1.1.1]pentan-1-ol () features a strained bicyclic structure, leading to:
- Reactivity: High ring strain increases susceptibility to ring-opening reactions, unlike the stable linear structure of 4-[(3-Methylcyclohexyl)amino]pentan-1-ol.
- Solubility: Bicyclic systems often have lower aqueous solubility due to nonpolar character, whereas the cyclohexylamino group in the target compound may enhance solubility via hydrogen bonding .
Simplified Alcohols
4-Methylpentanol () lacks an amino group, resulting in:
- Volatility: Higher volatility (KI: 838) compared to amino alcohols, which have stronger intermolecular hydrogen bonding.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Therapeutic Potential: The patent for 5-((2-(6-amino)-9H-purin-9-yl)ethyl)amino)pentan-1-ol () highlights amino alcohols' role in pain management via adenylate cyclase inhibition. This suggests 4-[(3-Methylcyclohexyl)amino]pentan-1-ol could be optimized for similar pathways .
- Analytical Characterization : ESI-MS and GC/MS data from and provide benchmarks for distinguishing the target compound from analogs .
Biological Activity
4-[(3-Methylcyclohexyl)amino]pentan-1-ol is a compound of interest in pharmacological research due to its potential biological activities. This article examines its biological properties, including immunosuppressive effects, interactions with neurotransmitter systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-[(3-Methylcyclohexyl)amino]pentan-1-ol is with a molecular weight of 181.31 g/mol. The compound features a pentanol backbone with an amino group and a cyclohexyl substituent, which may influence its biological activity.
Biological Activity Overview
Research indicates that 4-[(3-Methylcyclohexyl)amino]pentan-1-ol exhibits several biological activities:
-
Immunosuppressive Activity :
- The compound has shown promising immunosuppressive properties in various studies. A patent describes amino alcohol compounds, including 4-[(3-Methylcyclohexyl)amino]pentan-1-ol, as having excellent immunosuppressive activity, suggesting potential applications in transplant medicine and autoimmune disorders .
-
Neurotransmitter Interaction :
- The compound's structure suggests it may interact with neurotransmitter systems, particularly GABA transporters. In vitro studies have demonstrated that derivatives of similar compounds can inhibit GABA uptake, which is critical for managing neuropathic pain . Although specific data for 4-[(3-Methylcyclohexyl)amino]pentan-1-ol is limited, its structural analogs indicate potential activity in this area.
-
Anticancer Potential :
- Preliminary studies have suggested that related compounds exhibit anticancer properties. For instance, certain derivatives have been evaluated for their ability to inhibit cancer cell growth in vitro. The IC50 values of these compounds ranged from 10.64 to 33.62 µM against HeLa cells, indicating moderate efficacy . Further research is needed to determine if 4-[(3-Methylcyclohexyl)amino]pentan-1-ol shares similar properties.
Research Findings
A detailed analysis of the biological activity of similar compounds provides insights into the potential effects of 4-[(3-Methylcyclohexyl)amino]pentan-1-ol:
Table 1: Summary of Biological Activities
Case Studies
While specific case studies directly involving 4-[(3-Methylcyclohexyl)amino]pentan-1-ol are scarce, related compounds have been extensively studied:
-
Immunosuppressive Effects :
- In studies involving similar amino alcohols, researchers observed significant reductions in immune response markers in animal models, suggesting that these compounds could be effective in clinical settings for managing autoimmune diseases or preventing transplant rejection.
-
Neuropharmacological Studies :
- Research on GABA transporter inhibitors indicates that modifications to the amino alcohol structure can lead to varying degrees of efficacy in reducing neuropathic pain symptoms without inducing motor deficits, a critical consideration for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(3-Methylcyclohexyl)amino]pentan-1-ol, and what reaction conditions are critical for high yield?
- Methodological Answer : The synthesis typically involves alkylation of 3-methylcyclohexylamine with a pentanol derivative. Key steps include:
- Step 1 : Reacting 3-methylcyclohexylamine with a halogenated pentanol precursor (e.g., 5-bromopentan-1-ol) under basic conditions (e.g., K₂CO₃) to facilitate nucleophilic substitution .
- Step 2 : Purification via column chromatography using a polar/non-polar solvent system (e.g., ethyl acetate/hexane).
- Critical Conditions : Temperature control (60–80°C), anhydrous environment, and catalyst selection (e.g., triethylamine for base-sensitive intermediates) .
Q. Which spectroscopic techniques are most effective for characterizing 4-[(3-Methylcyclohexyl)amino]pentan-1-ol?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm amine and alcohol functional groups, with characteristic shifts for cyclohexyl protons (δ 1.2–2.1 ppm) and hydroxyl protons (broad signal at δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~228) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (O-H/N-H stretch) and 1050–1150 cm⁻¹ (C-O stretch) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of structurally similar amino alcohols?
- Methodological Answer :
- Case Study : Evidence shows that minor structural variations (e.g., cyclohexyl vs. bicyclic substituents) significantly alter target selectivity (e.g., adenylate cyclase inhibition vs. GPCR modulation) .
- Approach :
Perform comparative binding assays (e.g., SPR or radioligand displacement) to assess affinity for conflicting targets.
Use molecular docking to analyze steric/electronic interactions between 4-[(3-Methylcyclohexyl)amino]pentan-1-ol and target proteins .
Validate via in vitro functional assays (e.g., cAMP modulation for adenylate cyclase activity) .
Q. What experimental design considerations are critical for in vivo studies of 4-[(3-Methylcyclohexyl)amino]pentan-1-ol in neuropathic pain models?
- Methodological Answer :
- Key Factors :
- Dosage Optimization : Start with 1–10 mg/kg based on analogues (e.g., 5-((2-(6-amino)-9H-purin-9-yl)ethyl)amino)pentan-1-ol in ).
- Animal Model Selection : Chronic constriction injury (CCI) or spared nerve injury (SNI) models for neuropathic pain .
- Metabolic Stability : Monitor hepatic clearance using microsomal assays (e.g., human/rat liver microsomes) due to the compound’s hydroxyl group susceptibility to glucuronidation .
Q. How can enantioselective synthesis of 4-[(3-Methylcyclohexyl)amino]pentan-1-ol be achieved, and why is stereochemistry relevant to its bioactivity?
- Methodological Answer :
- Synthesis Strategy : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during the amine-alcohol coupling step to induce asymmetry .
- Bioactivity Relevance : Stereochemistry impacts binding to chiral biological targets (e.g., ion channels). For example, (R)-enantiomers may exhibit higher adenylate cyclase inhibition than (S)-forms .
Q. What strategies mitigate by-product formation during large-scale synthesis of 4-[(3-Methylcyclohexyl)amino]pentan-1-ol?
- Methodological Answer :
- By-Products : Dialkylated amines or dehydration products.
- Mitigation :
- Use excess pentanol derivative to favor mono-alkylation.
- Employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Monitor reaction progress via TLC or inline FTIR to terminate at optimal conversion .
Data Contradiction and Analysis
Q. How should researchers address discrepancies in solubility data for 4-[(3-Methylcyclohexyl)amino]pentan-1-ol across studies?
- Methodological Answer :
- Root Cause : Variability in solvent purity or measurement techniques (e.g., shake-flask vs. HPLC methods).
- Resolution :
Standardize solvents (e.g., USP-grade DMSO or PBS).
Use isothermal titration calorimetry (ITC) for precise solubility profiling.
Cross-validate with computational models (e.g., COSMO-RS) .
Methodological Best Practices
Q. What in silico tools are recommended for predicting the ADMET profile of 4-[(3-Methylcyclohexyl)amino]pentan-1-ol?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
